molecular formula C17H20N2O3S B276998 N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B276998
M. Wt: 332.4 g/mol
InChI Key: NKJRIRFHJZUCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC 666715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 is not fully understood, but it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 in lab experiments is its potential therapeutic applications against cancer and HIV-1. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to exhibit cytotoxicity against normal cells, which may limit its use in clinical settings.

Future Directions

Future research on N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, further studies should be conducted to investigate its potential use as an antiviral agent against other viruses. Finally, research should be conducted to identify potential side effects and toxicity of N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 in order to determine its safety for clinical use.
Conclusion:
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using several methods and has been extensively studied for its potential use as an anticancer and antiviral agent. Although the mechanism of action is not fully understood, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to exhibit cytotoxicity against cancer cells and inhibit tumor growth and metastasis. Future research should focus on elucidating its mechanism of action and optimizing its therapeutic potential.

Synthesis Methods

N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been synthesized using several methods. One of the most commonly used methods is the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with 2-nitrobenzaldehyde followed by reduction of the nitro group and subsequent reaction with sulfonamide. Another method involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with 2-nitrobenzaldehyde followed by reduction of the nitro group and subsequent reaction with chlorosulfonic acid.

Scientific Research Applications

N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties against several types of cancer cells, including breast, lung, and colon cancer. N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has also been shown to inhibit the growth of tumor cells in vivo. Additionally, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been studied for its potential use as an antiviral agent against HIV-1.

properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-methyl-N-(3-methylbutyl)-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C17H20N2O3S/c1-11(2)9-10-18-23(21,22)15-8-7-14-16-12(15)5-4-6-13(16)17(20)19(14)3/h4-8,11,18H,9-10H2,1-3H3

InChI Key

NKJRIRFHJZUCFO-UHFFFAOYSA-N

SMILES

CC(C)CCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C

Origin of Product

United States

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